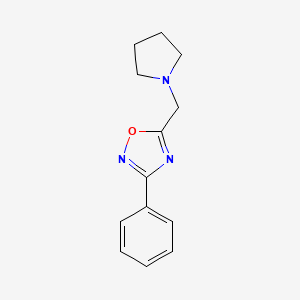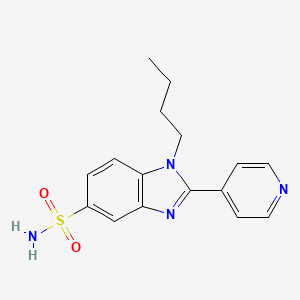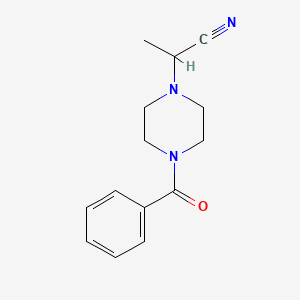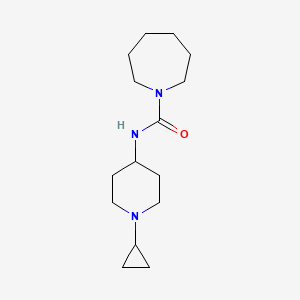![molecular formula C19H26N4O2 B7565137 N-[3-[[acetyl(ethyl)amino]methyl]phenyl]-5-tert-butyl-1H-pyrazole-3-carboxamide](/img/structure/B7565137.png)
N-[3-[[acetyl(ethyl)amino]methyl]phenyl]-5-tert-butyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[[acetyl(ethyl)amino]methyl]phenyl]-5-tert-butyl-1H-pyrazole-3-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as NECA and is used in various biochemical and physiological experiments. In
作用机制
The mechanism of action of NECA involves its binding to adenosine receptors, which are G protein-coupled receptors that are widely expressed in various tissues. Adenosine receptors are involved in various physiological processes such as regulation of neurotransmitter release, modulation of immune cell function, and regulation of cardiovascular function. NECA has been shown to activate adenosine receptors, which leads to the activation of downstream signaling pathways such as cAMP/PKA and MAPK/ERK.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NECA depend on the specific adenosine receptor subtype that it activates. Adenosine receptors are classified into four subtypes: A1, A2A, A2B, and A3. Activation of A1 receptors leads to inhibition of neurotransmitter release and reduction in heart rate and blood pressure. Activation of A2A receptors leads to vasodilation and increased blood flow to the brain. Activation of A2B receptors leads to modulation of immune cell function. Activation of A3 receptors leads to inhibition of cell proliferation and induction of apoptosis.
实验室实验的优点和局限性
NECA has several advantages for lab experiments. It is a potent and selective adenosine receptor agonist, which allows for specific activation of adenosine receptors. It is also stable and easy to handle, which makes it suitable for use in various experimental settings. However, NECA also has some limitations. It has a short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. It also has low solubility in aqueous solutions, which can affect its bioavailability.
未来方向
There are several future directions for research on NECA. One direction is to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its role in modulating immune cell function in various disease states such as autoimmune disorders and cancer. Additionally, further studies are needed to elucidate the signaling pathways and downstream effects of NECA activation, which could lead to the development of novel therapeutic targets.
合成方法
The synthesis method of NECA involves the reaction of 3-[[acetyl(ethyl)amino]methyl]phenylhydrazine with 5-tert-butyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is NECA, which can be purified by recrystallization or column chromatography.
科学研究应用
NECA has been widely used in scientific research for its potential applications in various fields such as neuroscience, immunology, and cancer research. In neuroscience, NECA has been shown to activate adenosine receptors, which play a crucial role in regulating neuronal activity and synaptic transmission. In immunology, NECA has been shown to modulate the function of immune cells such as T cells and macrophages, which are involved in the immune response. In cancer research, NECA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
属性
IUPAC Name |
N-[3-[[acetyl(ethyl)amino]methyl]phenyl]-5-tert-butyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-6-23(13(2)24)12-14-8-7-9-15(10-14)20-18(25)16-11-17(22-21-16)19(3,4)5/h7-11H,6,12H2,1-5H3,(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCUAPUTQBXEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)NC(=O)C2=NNC(=C2)C(C)(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-1,1-diethylurea](/img/structure/B7565062.png)


![5-methyl-N-[1-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7565086.png)
![1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]-3-[2-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B7565088.png)
![1-Cyclohexyl-1-methyl-3-[(2-methylpyrimidin-4-yl)methyl]urea](/img/structure/B7565096.png)
![N-[1-(2-bromophenyl)ethyl]acetamide](/img/structure/B7565104.png)


![1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(2-methylpropyl)urea](/img/structure/B7565121.png)

![N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B7565138.png)
![1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethyl-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7565146.png)
![2-[1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]piperidin-2-yl]-1,3-benzothiazole](/img/structure/B7565154.png)